Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate
Description
Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a piperidine core functionalized with a sulfonamide-linked (E)-2-phenylethenyl group and a 3-methylbutanoyl substituent. (2014) .
Properties
IUPAC Name |
ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-28-21(25)18-10-13-23(14-11-18)20(24)19(16(2)3)22-29(26,27)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,22H,4,10-11,13-14H2,1-3H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNRVURJMPMPY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate, with the molecular formula and a molecular weight of approximately 422.54 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O5S |
| Molecular Weight | 422.54 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
This compound exhibits biological activity primarily through its interaction with various biological targets. The compound is hypothesized to function as an inhibitor of specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as autotaxin, which plays a crucial role in lysophosphatidic acid (LPA) production. Elevated LPA levels are associated with various pathological conditions, including pulmonary fibrosis and cancer progression .
- Anti-inflammatory Properties : The sulfonamide moiety present in the structure may contribute to anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
Therapeutic Applications
Research into the therapeutic applications of this compound is ongoing. Potential applications include:
- Pulmonary Fibrosis : In vivo studies have indicated that compounds targeting the autotaxin/LPA axis can reduce fibrosis markers in animal models .
- Cancer Treatment : Given its mechanism of enzyme inhibition, there is potential for this compound in cancer therapies, particularly in targeting tumor microenvironments.
Case Study 1: Pulmonary Fibrosis Model
In a study involving bleomycin-induced pulmonary fibrosis in mice, compounds similar to this compound demonstrated a significant reduction in LPA levels and extracellular matrix deposition in lung tissues. This suggests that modulating the autotaxin pathway may provide therapeutic benefits in fibrotic diseases .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines has shown that compounds with structural similarities to this compound can induce apoptosis and inhibit cell proliferation. These findings warrant further investigation into the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
Key Features :
Comparison with Target Compound :
- The target compound replaces the methoxyimino group with a sulfonamide-linked phenylethenyl moiety, likely increasing steric bulk and altering hydrogen-bonding capacity.
- Both compounds share the piperidine-4-carboxylate ester backbone, suggesting comparable solubility and metabolic stability.
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
Key Features :
Comparison with Target Compound :
- The bicyclic naphthyridine core in isomers 1-1/1-2 introduces conformational rigidity absent in the monocyclic target compound.
- The oxo group in 1-1/1-2 may engage in stronger dipole interactions compared to the sulfonamide group in the target, influencing binding affinity in biological systems.
Crystallographic and Conformational Analysis
- Ring Puckering: Cremer and Pople’s puckering coordinates (1975) provide a framework to analyze piperidine ring conformations . The target compound’s 3-methylbutanoyl substituent may induce distinct puckering amplitudes compared to the methoxyimino group in compound 5.
- Software Tools : SHELX (Sheldrick, 2008) and ORTEP-III (Farrugia, 1997) are critical for refining and visualizing such structures .
Data Tables
Research Implications
The structural and synthetic parallels between the target compound and derivatives highlight the importance of substituent engineering in modulating physicochemical and biological properties. Future studies should prioritize crystallographic analysis using SHELX to resolve conformational details and comparative bioactivity assays against protease targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, a central composite design can minimize experimental runs while quantifying interactions between variables. Buffer systems like sodium acetate/sodium 1-octanesulfonate (pH 4.6) may stabilize intermediates during sulfonylation steps . Monitor reaction progress via HPLC with a methanol-buffer mobile phase (65:35) to ensure separation of byproducts .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm), sulfonamide NH (δ ~7.0–8.0 ppm), and ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) .
- X-ray diffraction : Resolve stereochemistry of the (E)-styrenesulfonyl group and confirm non-covalent interactions (e.g., C–H···π) in the crystal lattice .
- HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]+) using a Chromolith® Silica column for high-resolution separation .
Q. How should researchers address hygroscopicity or stability issues during storage?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) to identify degradation pathways. Use Karl Fischer titration to monitor moisture uptake and store samples in desiccators with silica gel . For long-term stability, lyophilization or formulation as a salt (e.g., hydrochloride) may mitigate hydrolysis of the ester group .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and apply multivariate regression to identify confounding variables (e.g., serum protein binding) .
- Molecular docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina, accounting for the sulfonamide group’s conformational flexibility . Validate with alanine scanning mutagenesis to pinpoint critical residues .
- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with in vitro IC50 values, adjusting for metabolic clearance .
Q. How can in silico methods predict the compound’s interaction with off-target proteins?
- Methodological Answer :
- Quantum chemical calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions prone to off-target binding (e.g., cytochrome P450 isoforms) .
- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties. Focus on sulfonamide-containing analogs to refine predictions .
- Molecular dynamics simulations : Simulate binding to lipid bilayers to assess membrane permeability and potential hERG channel inhibition .
Q. What experimental approaches elucidate the reactivity of the sulfonamide group under physiological conditions?
- Methodological Answer :
- pH-dependent kinetics : Use stopped-flow spectroscopy to measure sulfonamide hydrolysis rates at pH 5.0–7.4, mimicking lysosomal and plasma environments .
- Isotopic labeling : Synthesize a deuterated analog (e.g., CD3 for methyl groups) and track metabolic fate via 2H-NMR in hepatocyte models .
- Competitive binding assays : Incubate with glutathione or serum albumin to assess thiol-mediated degradation or protein adduct formation .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational binding affinity predictions and experimental IC50 values?
- Methodological Answer :
- Force field calibration : Re-parameterize docking software (e.g., AMBER) using high-resolution X-ray structures of similar sulfonamide-protein complexes to improve van der Waals and solvation terms .
- Free energy perturbation : Calculate ΔΔG for mutations in the binding pocket and compare with experimental ΔIC50 .
- Error analysis : Quantify uncertainty in experimental measurements (e.g., 95% confidence intervals for IC50) and cross-validate with independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
